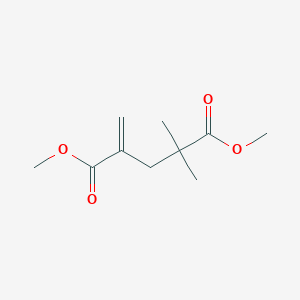
2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine is an organic compound with a unique structure that includes a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine typically involves the reaction of 3,3-dimethylbutan-2-one with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,3-dimethylbutan-2-one with 1,1-dimethylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazine compounds .
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylbutan-2-one oxime: This compound has a similar structure but with an oxime functional group instead of a hydrazine group.
2-(3,3-Dimethylbutan-2-ylidene)hydrazine-1-carboximidamide: Another related compound with a hydrazine group and additional functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
69498-77-7 |
|---|---|
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
N-(3,3-dimethylbutan-2-ylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C8H18N2/c1-7(8(2,3)4)9-10(5)6/h1-6H3 |
InChI-Schlüssel |
JRFUDCODMQUENM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


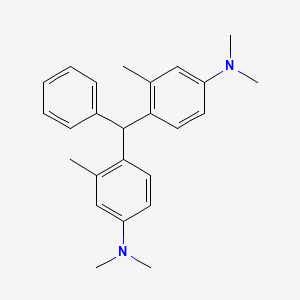

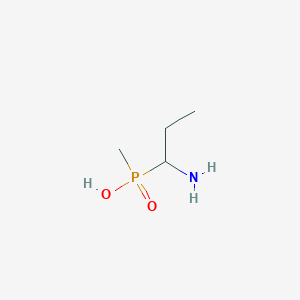
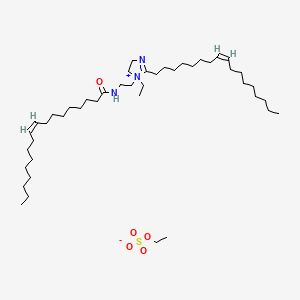
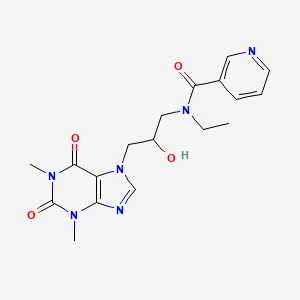
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
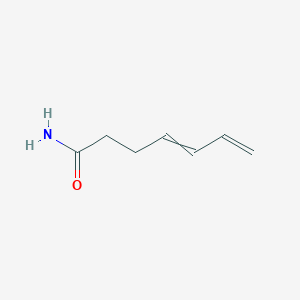
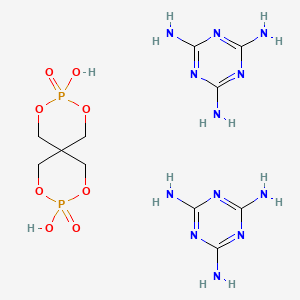
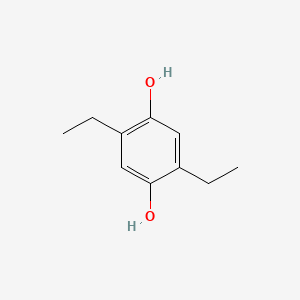
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)
